N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule characterized by a benzodioxole-carboxamide core substituted with a 1,1-dioxidoisothiazolidin-2-yl moiety and a methylphenyl group. The benzodioxole-carboxamide scaffold is a common feature in bioactive molecules, with modifications to the substituents significantly altering target specificity and potency .
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-12-3-5-14(20-7-2-8-26(20,22)23)10-15(12)19-18(21)13-4-6-16-17(9-13)25-11-24-16/h3-6,9-10H,2,7-8,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNFNDOZYBZVCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.
Mode of Action
It is known to interact with its target, cdk2, which may result in changes in the cell cycle. The interaction could potentially inhibit the activity of CDK2, thereby affecting the progression of the cell cycle.
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle, a fundamental biochemical pathway in cells. By inhibiting CDK2, the compound may disrupt the normal progression of the cell cycle, leading to cell cycle arrest. This can have downstream effects on cell proliferation and growth.
Result of Action
The compound’s interaction with CDK2 and its potential to cause cell cycle arrest can lead to the inhibition of cell proliferation. In the context of cancer cells, this could result in the reduction of tumor growth.
Comparison with Similar Compounds
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807, CAS 745047-51-2)
- Substituents : Heptan-4-yl alkyl chain.
- Activity: Potent umami flavor agonist (Savorymyx® UM80), acting at 1,000-fold lower concentrations than monosodium glutamate (MSG).
- Metabolism : Rapidly absorbed and metabolized, with studies confirming low toxicity in plasma analysis via LC–MS/MS .
- Key Difference : The alkyl chain enhances hydrophobicity, likely improving receptor binding kinetics compared to aromatic substituents.
N-(3-(Trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide (IIc)
- Substituents : Trifluoromethylphenyl group.
- Activity : Exhibits strong α-amylase inhibition and hypoglycemic effects in streptozotocin-induced diabetic mice.
- Potency : Comparable to standard antidiabetic agents, with in vivo efficacy confirmed at 10–20 mg/kg doses .
- Key Difference : The electron-withdrawing trifluoromethyl group may enhance metabolic stability and enzyme inhibition.
N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2)
- Substituents : 3,4-Dimethoxyphenyl group.
- Synthesis : Purified via silica column chromatography (75% yield, m.p. 175–177°C).
- Activity : Demonstrated antioxidant and antimicrobial properties in preliminary screenings .
- Key Difference : Methoxy groups improve solubility and may facilitate interactions with polar enzyme active sites.
N-(3,5-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-4)
- Substituents : 3,5-Dimethoxyphenyl group.
- Synthesis : 77% yield, m.p. 150.5–152°C.
- Activity : Similar to HSD-2 but with altered selectivity due to symmetric substitution .
Structural Analogs from High-Throughput Screening ()
| Compound Name | Substituents | Similarity Score | Notable Features |
|---|---|---|---|
| N-Isopropylbenzo[d][1,3]dioxole-5-carboxamide | Isopropyl group | 0.93 | Enhanced lipophilicity |
| N-(Piperidin-3-yl)benzodioxole-carboxamide HCl | Piperidin-3-yl (basic amine) | 0.92 | Potential CNS penetration |
| N-Methyl-N-(piperidin-4-yl) analog HCl | Piperidin-4-yl with methyl substitution | 0.92 | Improved solubility in acidic conditions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
